tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate
Description
The compound tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a piperidine derivative featuring a substituted pyrimidine ring. Its structure includes a tert-butyl carbamate group at the 1-position of the piperidine ring and a methylamino-linked 4-chloro-5-methylpyrimidin-2-yl substituent at the 3-position.
Properties
IUPAC Name |
tert-butyl 3-[(4-chloro-5-methylpyrimidin-2-yl)-methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-18-14(19-13(11)17)20(5)12-7-6-8-21(10-12)15(22)23-16(2,3)4/h9,12H,6-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMHWJMQBSOEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N(C)C2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111945 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4-chloro-5-methyl-2-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261231-32-6 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4-chloro-5-methyl-2-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261231-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(4-chloro-5-methyl-2-pyrimidinyl)methylamino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate (CAS No. 1261231-32-6) is a pyrimidine derivative that has garnered interest for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C16H25ClN4O2
- Molecular Weight : 340.85 g/mol
- CAS Number : 1261231-32-6
- Purity : Typically ≥95% .
Research indicates that compounds similar to tert-butyl derivatives often interact with various biological pathways. Specifically, the presence of the pyrimidine moiety suggests potential activity against certain enzymes and receptors involved in disease processes, particularly in oncology and neurodegenerative diseases.
Pharmacological Effects
-
Anticancer Activity :
- Studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific oncogenic pathways. For instance, compounds similar to tert-butyl derivatives have demonstrated inhibitory effects on BCL6, a transcriptional repressor involved in lymphocyte proliferation .
- In vivo studies have shown that such compounds can reduce tumor size in murine models when administered at specific dosages .
- Neuroprotective Effects :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
| Component | Modification Impact |
|---|---|
| Pyrimidine Ring | Essential for receptor binding |
| tert-Butyl Group | Enhances lipophilicity and stability |
| Chloro Substituent | Increases potency against specific targets |
This table summarizes how modifications to the compound can enhance its biological efficacy.
Study 1: In Vivo Efficacy Against Tumors
In a study assessing the anticancer properties of similar pyrimidine derivatives, researchers found that the administration of a related compound led to a significant reduction in tumor growth in Balb/C mice. The study utilized a dosage of 5 mg/kg and monitored tumor size over four weeks, demonstrating a marked decrease compared to control groups .
Study 2: Neuroprotection in Alzheimer's Models
Another investigation focused on the neuroprotective effects of related compounds on astrocytes exposed to amyloid-beta. The results indicated that treatment with these compounds resulted in improved cell viability and reduced markers of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three structurally related analogs, focusing on molecular features, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations in Heterocyclic Rings The target compound’s pyrimidine ring (4-chloro, 5-methyl) contrasts with PK03447E-1’s pyridine ring (3-position substitution). The 6-ethoxy-2-(methylthio)pyrimidine derivative (MW 368.5) has bulkier substituents (ethoxy and methylthio), increasing molecular weight and hydrophobicity compared to the target compound. These groups may improve membrane permeability in drug candidates .
Physicochemical and Safety Profiles
- PK03447E-1 is a light yellow solid requiring strict handling protocols (respiratory/eye protection), suggesting moderate toxicity despite its unclassified GHS status .
- The absence of hazard classification for the target compound and the pyridine derivative implies lower immediate risks compared to other analogs.
Functional Implications PK03447E-1’s amino-pyridine moiety may favor hydrogen bonding in biological targets, while the target compound’s chlorinated pyrimidine could enhance electrophilic reactivity or halogen bonding.
Research Findings and Trends
- Synthetic Utility : Piperidine-carboxylates like the target compound are frequently used as intermediates in drug discovery. For example, tert-butyl groups facilitate Boc-protection strategies during synthesis .
- Pyrimidine vs. Pyridine Cores : Pyrimidine derivatives (e.g., target compound) are more prevalent in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets. Pyridine analogs (e.g., PK03447E-1) are often explored for CNS targets .
Q & A
Q. What are the established synthetic routes for tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. A common approach is coupling a pre-synthesized 4-chloro-5-methylpyrimidin-2-amine derivative with a tert-butyl-protected piperidine scaffold. For example:
Pyrimidine Activation : Use a halogenation agent (e.g., POCl₃) to activate the pyrimidine ring at the 2-position.
Nucleophilic Substitution : React the activated pyrimidine with methylamine to introduce the methylamino group.
Piperidine Coupling : Perform a Buchwald-Hartwig amination or SNAr reaction to attach the piperidine moiety under catalytic conditions (e.g., Pd catalysts for cross-coupling).
Boc Protection : Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base like DMAP.
- Optimization Tips :
- Use anhydrous solvents (e.g., THF, DMF) to minimize side reactions.
- Monitor reaction progress via TLC or LC-MS.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C), pyrimidine protons (δ 8.0–9.0 ppm), and piperidine protons (δ 3.0–4.0 ppm).
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the pyrimidine and piperidine moieties.
- Mass Spectrometry (MS) :
- HRMS : Verify molecular ion [M+H]⁺ (expected m/z: calculated based on C₁₆H₂₄ClN₅O₂).
- High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% by UV detection at 254 nm).
- Infrared (IR) Spectroscopy :
- Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) :
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Use respiratory protection (N95 mask) if handling powders to avoid inhalation.
- Fire Safety :
- Use CO₂ or dry chemical extinguishers for fires involving organic solids; avoid water due to potential reactivity with pyrimidine derivatives.
- Spill Management :
- Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage :
- Store in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry tools be integrated to predict reactivity or troubleshoot failed synthetic steps?
- Methodological Answer :
- Reaction Path Search :
- Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify energy barriers for key steps like pyrimidine activation or coupling reactions.
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic substitutions.
- Data-Driven Optimization :
- Apply machine learning platforms (e.g., ICReDD’s workflow) to analyze experimental datasets and recommend optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks) during structural elucidation?
- Methodological Answer :
- Contradiction Analysis :
Reaction Traceability : Review synthetic steps for unreacted intermediates (e.g., residual Boc-protected piperidine).
Isotopic Labeling : Use ¹⁵N-labeled reagents to distinguish pyrimidine nitrogen environments in NMR.
Q. Advanced NMR Techniques :
- Perform DEPT-135 to identify CH₂ groups in the piperidine ring.
- Use NOESY to confirm spatial proximity between methylamino and pyrimidine protons.
- Alternative Characterization :
- X-ray crystallography for unambiguous structural confirmation if crystals are obtainable .
Q. How can researchers design experiments to explore the compound's potential as a kinase inhibitor or other biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Analog Synthesis : Modify the pyrimidine’s chloro or methyl groups to assess steric/electronic effects.
Q. Biological Assays :
- Kinase Inhibition Screening : Use FRET-based assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, BTK).
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., HeLa, A549).
- Molecular Docking :
- Dock the compound into kinase ATP-binding pockets (e.g., PDB: 1M17) using AutoDock Vina to predict binding modes.
- Toxicity Profiling :
- Assess cytotoxicity via MTT assays and compare selectivity indices between normal and cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
